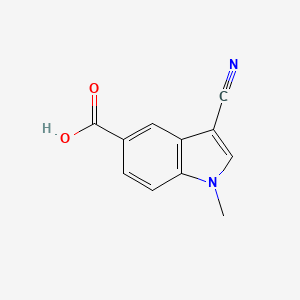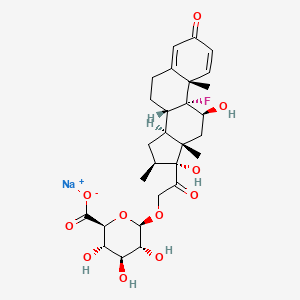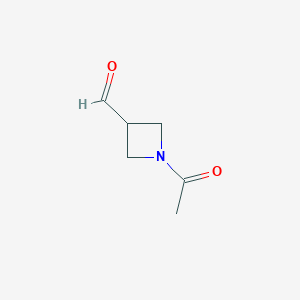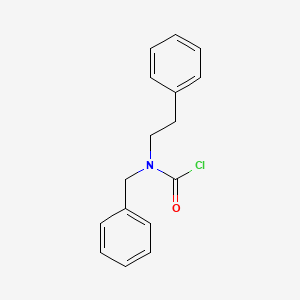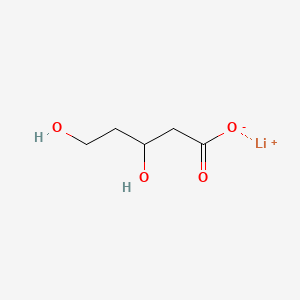
Lithium(1+) 3,5-dihydroxypentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 3,5-dihydroxypentanoate is a lithium salt of 3,5-dihydroxypentanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium, a well-known element in the treatment of psychiatric disorders, combined with the unique structure of 3,5-dihydroxypentanoic acid, makes this compound a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3,5-dihydroxypentanoate typically involves the neutralization of 3,5-dihydroxypentanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent. The reaction can be represented as follows:
3,5-dihydroxypentanoic acid+LiOH→Lithium(1+) 3,5-dihydroxypentanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve the use of lithium carbonate as a lithium source. The process involves the reaction of lithium carbonate with 3,5-dihydroxypentanoic acid in the presence of water, followed by filtration and drying to obtain the final product.
化学反応の分析
Types of Reactions
Lithium(1+) 3,5-dihydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield 3,5-dioxopentanoic acid or 3,5-dihydroxy-2-pentanone.
Reduction: Reduction can produce 3,5-dihydroxypentanol.
Substitution: Substitution reactions can yield compounds like 3,5-dichloropentanoic acid.
科学的研究の応用
Lithium(1+) 3,5-dihydroxypentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of lithium’s known biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of psychiatric disorders.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Lithium(1+) 3,5-dihydroxypentanoate involves the interaction of lithium ions with various molecular targets. Lithium ions are known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in cellular signaling pathways. These interactions can modulate neurotransmitter release and receptor sensitivity, contributing to the compound’s potential therapeutic effects.
類似化合物との比較
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for similar therapeutic purposes.
Lithium orotate: Studied for its potential neuroprotective effects.
Uniqueness
Lithium(1+) 3,5-dihydroxypentanoate is unique due to the presence of the 3,5-dihydroxypentanoic acid moiety, which may confer additional biological activity or alter the pharmacokinetic properties compared to other lithium salts.
特性
分子式 |
C5H9LiO4 |
|---|---|
分子量 |
140.1 g/mol |
IUPAC名 |
lithium;3,5-dihydroxypentanoate |
InChI |
InChI=1S/C5H10O4.Li/c6-2-1-4(7)3-5(8)9;/h4,6-7H,1-3H2,(H,8,9);/q;+1/p-1 |
InChIキー |
OCSQNIVHEHUNIO-UHFFFAOYSA-M |
正規SMILES |
[Li+].C(CO)C(CC(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


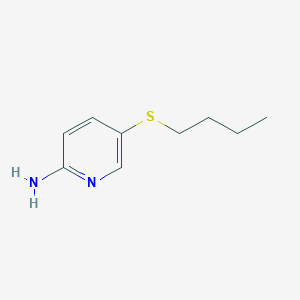
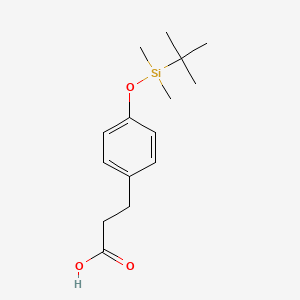
![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
